![molecular formula C8H9BClN3O2 B13643638 [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13643638.png)
[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a pyrazole ring attached to a pyridine ring, with a boronic acid group and a hydrochloride salt. It is often used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-(1H-pyrazol-1-yl)pyridine with boronic acid under specific conditions . The reaction is often catalyzed by transition metals such as palladium or rhodium, and may require solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyrazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong acids or bases, and solvents like ethanol or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride is used as a precursor in the synthesis of various heterocyclic compounds.
Biology and Medicine: This compound has shown promise in biological and medicinal research. It is used in the development of novel drugs targeting specific enzymes or receptors. Its ability to form stable complexes with biomolecules makes it valuable in drug discovery and development .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and catalysts. Its unique chemical properties enable the creation of materials with enhanced performance characteristics .
Wirkmechanismus
The mechanism of action of [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it effective in inhibiting enzymes such as proteases and kinases. This interaction can disrupt key biological pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid
- [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid methyl ester
- [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid ethyl ester
Uniqueness: Compared to similar compounds, [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride offers enhanced solubility and stability due to the presence of the hydrochloride salt. This makes it more suitable for certain applications, particularly in aqueous environments .
Eigenschaften
Molekularformel |
C8H9BClN3O2 |
|---|---|
Molekulargewicht |
225.44 g/mol |
IUPAC-Name |
(5-pyrazol-1-ylpyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C8H8BN3O2.ClH/c13-9(14)7-4-8(6-10-5-7)12-3-1-2-11-12;/h1-6,13-14H;1H |
InChI-Schlüssel |
PECAMOJUZCLYMA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CN=C1)N2C=CC=N2)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


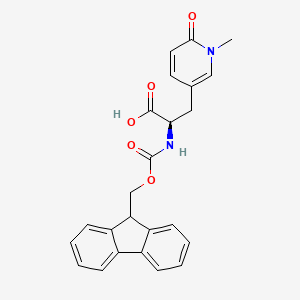
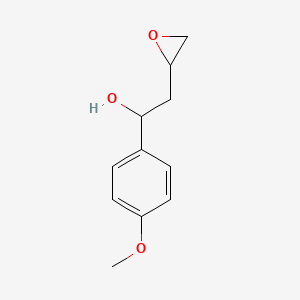

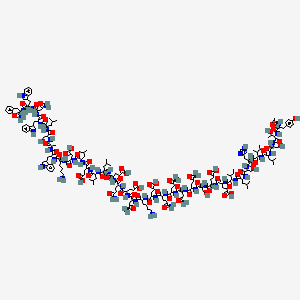

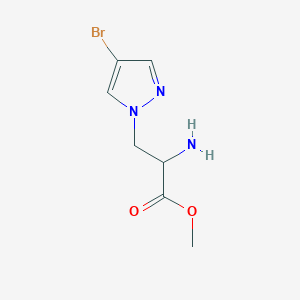
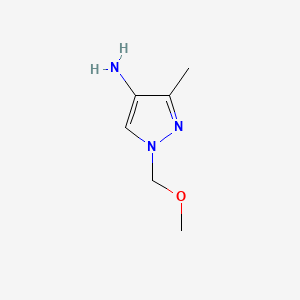
![4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B13643589.png)




![6-Azaspiro[3.4]octan-8-amine](/img/structure/B13643645.png)
![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13643649.png)
